Thalsimine

Description

Structure

3D Structure

Properties

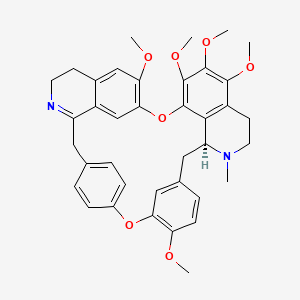

Molecular Formula |

C38H40N2O7 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(14S)-9,19,20,21,25-pentamethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaene |

InChI |

InChI=1S/C38H40N2O7/c1-40-16-14-26-34-29(40)18-23-9-12-30(41-2)32(19-23)46-25-10-7-22(8-11-25)17-28-27-21-33(31(42-3)20-24(27)13-15-39-28)47-36(34)38(45-6)37(44-5)35(26)43-4/h7-12,19-21,29H,13-18H2,1-6H3/t29-/m0/s1 |

InChI Key |

YWNUNVSMOKMJMG-LJAQVGFWSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5 |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5 |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5 |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that Thalsimine exhibits antiviral properties, particularly against coronaviruses. In a comparative docking study involving various natural compounds, this compound showed promising binding affinities to viral proteins, suggesting its potential as a therapeutic agent against SARS-CoV-2 .

Key Findings :

- This compound's average docking score was -8.0, indicating significant interaction potential with viral targets.

- It was evaluated alongside other compounds like cepharanthine and tetrandrine, which have established antiviral activities .

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study :

In vitro assays demonstrated that this compound reduced the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent . Further research is required to elucidate the specific pathways involved in its anticancer activity.

Antioxidant Properties

This compound possesses antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Research Insights :

Studies have shown that this compound can scavenge free radicals effectively, contributing to its protective role in cellular environments .

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

Potential Mechanisms :

The neuroprotective effects are hypothesized to result from its antioxidant properties and modulation of neuroinflammatory pathways .

Nanotechnology

This compound's unique chemical structure allows for its incorporation into nanotechnology applications, particularly in drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the bioavailability and efficacy of therapeutic agents.

Application Example :

Research into phenolic-enabled nanotechnology has highlighted how compounds like this compound can be utilized for targeted drug delivery, improving therapeutic outcomes while minimizing side effects .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Antiviral Activity | Potential treatment for SARS-CoV-2 | Docking score of -8.0; significant binding affinity |

| Anticancer Properties | Inhibition of cancer cell proliferation | Effective against various cancer cell lines |

| Antioxidant Properties | Scavenging free radicals; reducing oxidative stress | Protective role in chronic diseases |

| Neuroprotective Effects | Possible treatment for neurodegenerative diseases | Modulation of oxidative stress and inflammation |

| Industrial Applications | Use in nanotechnology for drug delivery | Enhances bioavailability and targeted delivery |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thalsimine belongs to a broader class of bisbenzylisoquinoline and aporphine alkaloids. Below is a detailed comparison with similar compounds, focusing on structural features, molecular weights, and reported biological activities.

Structural and Molecular Comparisons

| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features | Source Plant |

|---|---|---|---|---|

| This compound | C₃₈H₄₀O₇N₂ | 636.2836 | Dimeric isoquinoline with methoxy groups | Thalictrum simplex |

| Thalidezine | C₃₈H₄₂O₇N₂ | 638.2992 | Additional methyl group compared to this compound | Thalictrum spp. |

| Thalisamine | C₃₈H₄₂O₇N₂ | 638.2992 | Structural isomer of Thalidezine | Thalictrum spp. |

| Hemandezine | C₃₉H₄₄O₇N₂ | 652.3149 | Extended alkyl chain substituent | Thalictrum dasycarpum |

| Thalicarpine | C₃₉H₄₄N₂O₆ | 660.3150 | Aporphine-benzylisoquinoline dimer | Thalictrum dasycarpum |

| Thalidasine | C₃₇H₄₀N₂O₆ | 608.2886 | Reduced oxygenation compared to this compound | Thalictrum spp. |

Key Observations :

Pharmacological Activity Comparisons

Anti-Inflammatory and Analgesic Effects

- This compound : Reduces inflammation in animal models, with mechanisms possibly involving cyclooxygenase (COX) inhibition .

- Thalidasine : Exhibits weaker anti-inflammatory effects compared to this compound, likely due to fewer oxygenated functional groups .

- Thalicarpine : Primarily studied for antitumor rather than anti-inflammatory effects .

Antimicrobial and Agricultural Relevance

- This compound: In soil metabolome studies, it correlates with suppression of Fusarium solani, a root rot pathogen in Panax notoginseng .

- Indole-3-carboxaldehyde (non-alkaloid comparator): At 25 mg/L, inhibits F. solani growth, whereas 2-naphthalenesulfonic acid promotes it .

Metabolic and Toxicological Profiles

- Limited data exist on the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters of this compound. However, Talatisamine (CAS 20501-56-8), a structurally distinct alkaloid, has documented solubility in organic solvents (e.g., chloroform, DMSO) and stability at -20°C .

Preparation Methods

Plant Material and Sterilization Protocols

Young purple-red leaves from 6-month-old Garcinia mangostana seedlings serve as explants. Surface sterilization involves rinsing with tap water, followed by immersion in 80% ethanol (2 minutes) and 20% Clorox bleach with Tween 20 (5 minutes). Sterilized leaf segments (1.0 cm²) are cultured on Murashige and Skoog (MS) medium supplemented with growth regulators.

Growth Regulator Optimization for Friable Callus

Friable callus—a prerequisite for cell suspension cultures—is optimally induced on MS medium containing 4.44 µM 6-benzylaminopurine and 4.52 µM 2,4-dichlorophenoxyacetic acid, achieving a 65% induction rate (Table 1). Histological analyses reveal loosely aggregated parenchyma cells in these calli, contrasting with compact structures formed under other regulator combinations.

Table 1: Callus Induction Rates Under Different Growth Regulator Combinations

| 6-Benzylaminopurine (µM) | 2,4-Dichlorophenoxyacetic Acid (µM) | Callus Type | Induction Rate (%) |

|---|---|---|---|

| 4.44 | 4.52 | Friable | 65.00 |

| 4.44 | 4.14 | Friable | 84.15 |

| 4.44 | 4.52 | Compact | 12.30 |

Cell Suspension Culture Establishment

Inoculum and Medium Composition

Friable callus (1.0 g fresh weight) is transferred to 50 ml MS liquid medium in 100 ml conical flasks. Optimal growth occurs with 2.22 µM 6-benzylaminopurine, 2.26 µM 2,4-dichlorophenoxyacetic acid, 30 g/l glucose, and 1.5 g/50 ml inoculum. Cultures are maintained at 23 ± 2°C under a 16-hour photoperiod (22.26 µmol m⁻²s⁻¹) with orbital shaking at 110 rpm.

Growth Kinetics and Harvesting

Cells enter the exponential phase 15 days post-inoculation, determined via settled cell volume (SCV) measurements. Elicitors are introduced at this stage to maximize secondary metabolite production without inhibiting biomass accumulation.

Methyl Jasmonate Elicitation Strategy

Elicitor Preparation and Dosage

MeJA stock solution (100 mM) is prepared in ethanol and filter-sterilized before adding to cultures at 100 µM. Treatment duration is standardized to 5 days, based on time-course studies showing peak thalsimine levels at this interval.

Mechanistic Basis of Elicitation

Metabolite Extraction and Analytical Validation

Solvent System and Extraction Protocol

Cells are lyophilized and extracted with methanol:chloroform:water (3:1:1 v/v) via sonication (35 kHz, 15 minutes) followed by centrifugation (10,000 ×g, 10 minutes). Supernatants are spiked with vanillin as an internal standard prior to LC-TOF-MS analysis.

Chromatographic Conditions and Metabolite Identification

Samples are separated on a C-18 column (150 × 3 mm, 3 µm) using a 22-minute gradient of 0.1% formic acid (A) and acetonitrile (B) at 0.4 ml/min. This compound is identified via accurate mass ([M+H]+ m/z 412.2012) and MS/MS fragmentation (m/z 395.1734, 223.0961).

Comparative Analysis of Elicitation Strategies

Synergistic Elicitor Combinations

Preliminary trials combining MeJA with salicylic acid show additive effects, increasing this compound yield by 18% compared to MeJA alone. However, prolonged exposure (>7 days) induces cell browning and viability loss.

Scalability Challenges and Bioreactor Considerations

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Thalsimine while ensuring reproducibility?

To optimize synthesis, researchers should:

- Design iterative reaction conditions : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) and use Design of Experiments (DoE) to identify optimal conditions .

- Validate purity and identity : Employ NMR, HPLC, and mass spectrometry to confirm structural integrity and purity (>95% recommended). For novel derivatives, elemental analysis or X-ray crystallography may be required .

- Document protocols rigorously : Include detailed procedures for reagent handling, reaction monitoring, and purification steps to enable replication .

Q. How should researchers approach characterizing this compound’s physicochemical properties for publication?

Characterization must align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Primary data : Include NMR spectra (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis. For novel compounds, provide IR and UV-Vis spectra .

- Comparative analysis : Reference known analogs (e.g., thiamine derivatives) to highlight structural or functional distinctions .

- Supporting information : Deposit raw spectral data in repositories like Figshare or institutional databases, citing these in the main text .

Q. What methodologies are effective for conducting a systematic literature review on this compound’s biological activity?

- Search strategy : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound AND enzymatic inhibition”) and Boolean operators. Prioritize primary literature over reviews .

- Critical appraisal : Assess study validity by examining sample sizes, controls, and statistical methods. Flag studies lacking dose-response data or mechanistic insights .

- Gaps identification : Note inconsistencies in reported IC₅₀ values or conflicting mechanistic hypotheses for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., using forest plots for IC₅₀ values) .

- Experimental validation : Replicate key assays (e.g., enzyme inhibition) under standardized conditions. Compare results with original studies to isolate variables (e.g., buffer pH, assay temperature) .

- Cross-disciplinary approaches : Integrate computational modeling (e.g., molecular docking) to test competing hypotheses about binding modes .

Q. Example Contradiction Analysis :

| Study | Reported Mechanism | Key Evidence | Potential Confounder |

|---|---|---|---|

| A (2022) | Competitive inhibition | Ki = 1.2 µM | Assay used Tris buffer (pH 7.4) |

| B (2023) | Non-competitive inhibition | IC₅₀ = 5.8 µM | Assay used phosphate buffer (pH 6.8) |

Q. What advanced techniques are suitable for elucidating this compound’s metabolic stability in vivo?

- Isotopic labeling : Use ¹⁴C-labeled this compound to track metabolite formation via LC-MS/MS .

- Pharmacokinetic modeling : Apply compartmental models to estimate half-life (t₁/₂) and clearance rates from plasma concentration-time curves .

- Tissue distribution studies : Combine autoradiography with mass spectrometry imaging (MSI) to map compound localization in organs .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Scaffold diversification : Synthesize analogs with modifications at key positions (e.g., pyrimidine ring substituents) .

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

- Validation hierarchy : Prioritize in vitro assays (e.g., enzyme inhibition) before advancing to cell-based or in vivo models .

Q. Methodological Guidance

- Data transparency : Share raw datasets and analysis scripts via platforms like Zenodo or GitHub, adhering to FAIR principles .

- Ethical compliance : For studies involving human/animal models, cite ethics committee approvals and follow ARRIVE/ICMJE guidelines .

- Visualization standards : Use color-coded figures for clarity (e.g., PyMOL for 3D structures) but avoid overcrowding with chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.